

Technical Guide: (4-Boc-aminophenyl)boronic acid

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Compound of Interest

Compound Name: (4-Boc-Aminophenyl)Boronic Acid

Cat. No.: B1273576

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CAS Number: 380430-49-9

This technical guide provides a comprehensive overview of **(4-Boc-aminophenyl)boronic acid**, a versatile reagent in organic synthesis, particularly for drug discovery and development. This document is intended for researchers, scientists, and professionals in the field of medicinal chemistry and materials science.

Chemical Properties and Data

(4-Boc-aminophenyl)boronic acid, systematically named [4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]boronic acid, is a white to off-white crystalline powder. The tert-butyloxycarbonyl (Boc) protecting group on the aniline moiety enhances its stability and solubility in organic solvents, while the boronic acid functional group makes it a key participant in various cross-coupling reactions.

Property	Value	Reference
CAS Number	380430-49-9	[1]
Molecular Formula	C ₁₁ H ₁₆ BNO ₄	[1]
Molecular Weight	237.06 g/mol	
Melting Point	199-204 °C (decomposes)	
Appearance	White to off-white crystalline powder	[1]
Purity	≥95.0%	
Solubility	Soluble in Methanol. Soluble in DMSO (100 mg/mL), and in a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline (≥ 2.5 mg/mL).	[2][3]
pKa	8.0 ± 0.17 (Predicted)	[4]

Experimental Protocols

Synthesis of (4-Boc-aminophenyl)boronic acid

A common synthetic route to **(4-Boc-aminophenyl)boronic acid** involves the protection of 4-aminophenylboronic acid. A representative protocol is as follows:

Reaction Scheme:

4-aminophenylboronic acid + Di-tert-butyl dicarbonate (Boc)₂O → **(4-Boc-aminophenyl)boronic acid**

Procedure:

- In a suitable reaction vessel, dissolve 4-aminophenylboronic acid (1 equivalent) in a mixture of tert-butanol and water.
- Cool the solution to 0 °C using an ice bath.

- Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equivalents) to the solution while maintaining the temperature at 0 °C.
- Slowly add a solution of sodium hydroxide (1.1 equivalents) in water, ensuring the temperature does not exceed 5 °C.
- Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
- Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Upon completion, acidify the reaction mixture to pH 3-4 with a cold aqueous solution of hydrochloric acid.
- Extract the product with ethyl acetate (3 x volumes).
- Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
- Concentrate the solution under reduced pressure to obtain the crude product.
- Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield **(4-Boc-aminophenyl)boronic acid** as a white solid. A molar yield of 95% with a purity of 98% has been reported for a similar one-pot synthesis starting from the corresponding carboxybenzeneboronic acid.^[5]

Suzuki-Miyaura Coupling Reaction

(4-Boc-aminophenyl)boronic acid is a key building block in Suzuki-Miyaura cross-coupling reactions to form biaryl structures, which are prevalent in many pharmaceutical compounds. A representative protocol for the coupling of **(4-Boc-aminophenyl)boronic acid** with 2-bromopyridine is provided below.

Reaction Scheme:

(4-Boc-aminophenyl)boronic acid + 2-bromopyridine $\xrightarrow{[\text{Pd}(\text{PPh}_3)_4, \text{K}_2\text{CO}_3]}$ N-Boc-4-(pyridin-2-yl)aniline

Procedure:

- To an oven-dried Schlenk flask, add **(4-Boc-aminophenyl)boronic acid** (1.2 equivalents), 2-bromopyridine (1.0 equivalent), and potassium carbonate (K_2CO_3 , 2.0 equivalents).
- Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
- Add Tetrakis(triphenylphosphine)palladium(0) ($Pd(PPh_3)_4$, 0.03 equivalents) to the flask under the inert atmosphere.
- Add a degassed mixture of a suitable solvent, such as 1,4-dioxane or a mixture of ethanol and water, via syringe.
- Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.
- Monitor the reaction progress by TLC or LC-MS.
- Upon completion, cool the reaction mixture to room temperature.
- Dilute the mixture with water and extract with ethyl acetate (3 x volumes).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexanes gradient) to afford the desired biaryl product. Yields for similar Suzuki coupling reactions involving 2-bromopyridine and various arylboronic acids have been reported in the range of 62-95%.^[6]

Visualization of Experimental Workflow and Signaling Pathway

Suzuki-Miyaura Coupling Workflow

The following diagram illustrates the key steps in the experimental workflow for the Suzuki-Miyaura coupling reaction described above.

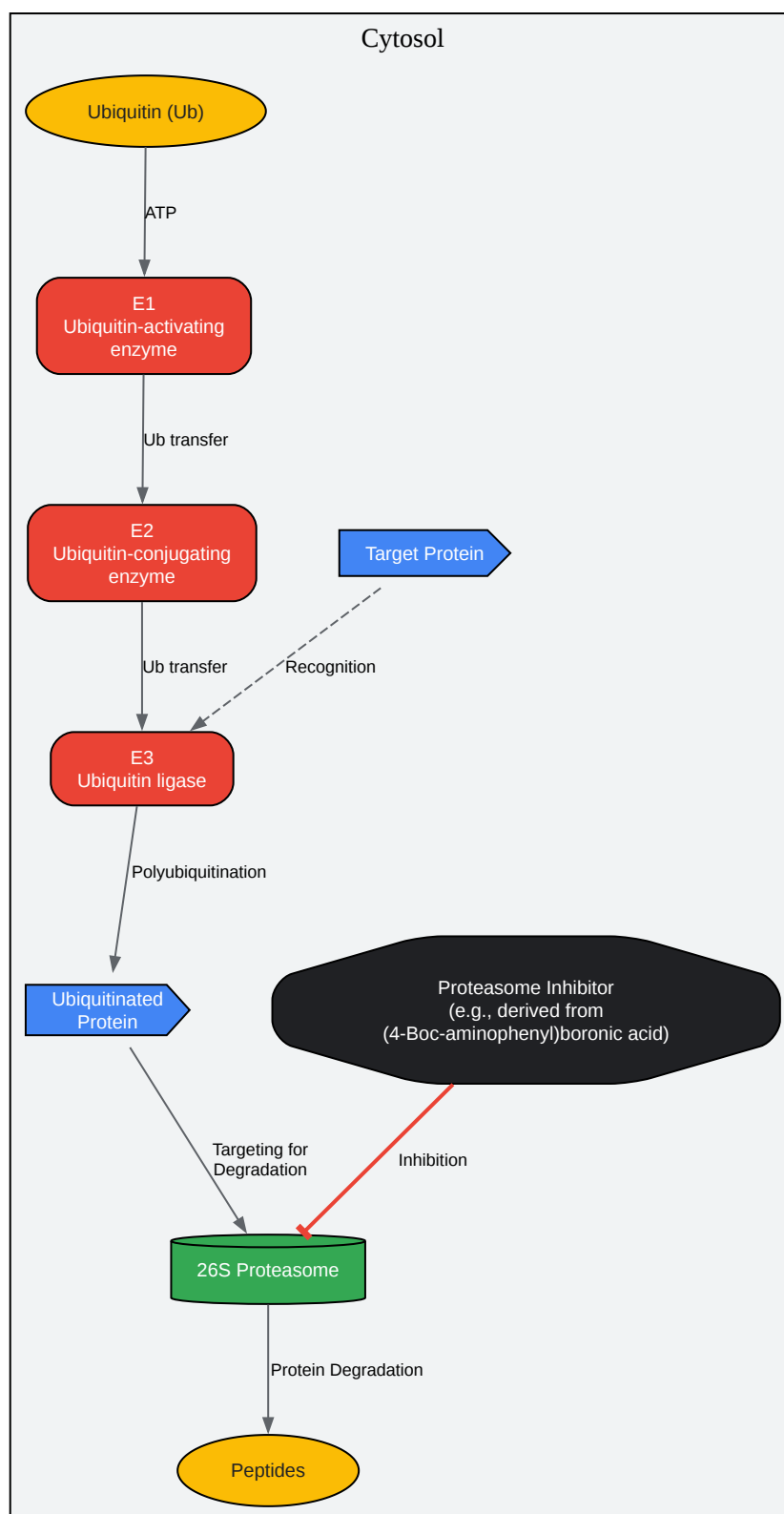


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Caption: Experimental workflow for the Suzuki-Miyaura coupling.

Ubiquitin-Proteasome Signaling Pathway

(4-Boc-aminophenyl)boronic acid is a precursor for the synthesis of various biologically active molecules, including proteasome inhibitors. These inhibitors play a crucial role in cancer therapy by disrupting the ubiquitin-proteasome pathway, which is responsible for the degradation of cellular proteins.



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Caption: The Ubiquitin-Proteasome pathway and the site of action for proteasome inhibitors.

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